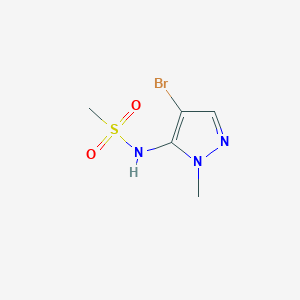
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C11H11ClN2O2S2. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is used primarily in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products are the substituted thiazoles with the nucleophile replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Chlorophenyl)-1,3-thiazol-2-amine: Similar structure but lacks the ethylsulfonyl group.
5-(Ethylsulfonyl)-2-aminothiazole: Similar structure but lacks the chlorophenyl group.
3-Chlorophenylthiazole: Similar structure but lacks both the ethylsulfonyl and amino groups.
Uniqueness
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of both the chlorophenyl and ethylsulfonyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H11ClN2O2S2 |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H2,13,14) |
InChI-Schlüssel |
GGTWDZPJIRJWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


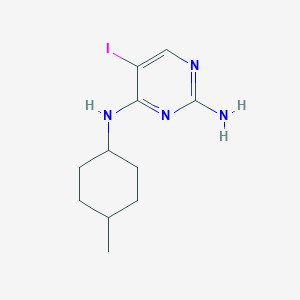
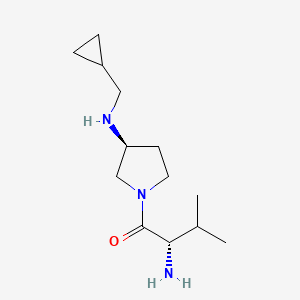
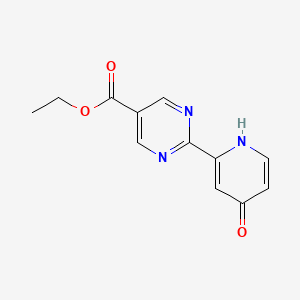
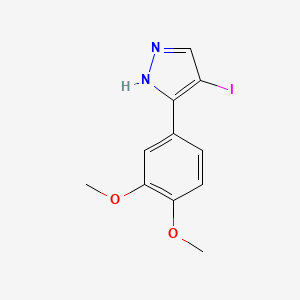
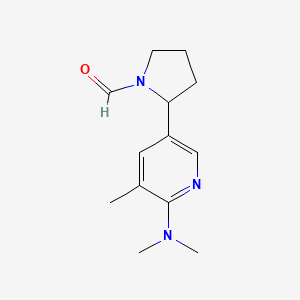




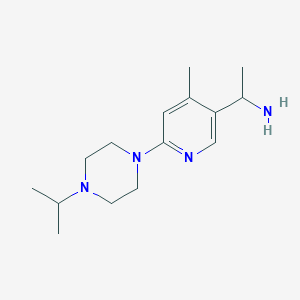
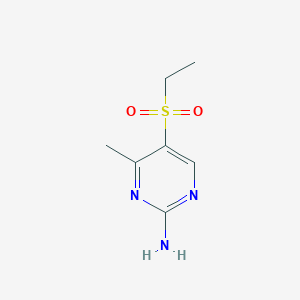

![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
